(R)-2-Amino-2-methylbut-3-ynoic acid
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Overview
Description
®-2-Amino-2-methylbut-3-ynoic acid is an organic compound with a unique structure that includes both an amino group and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbut-3-ynoic acid typically involves the use of starting materials such as propargyl bromide and an appropriate amine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-methylbut-3-ynoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methylbut-3-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alkanes.
Scientific Research Applications
®-2-Amino-2-methylbut-3-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methylbut-3-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylbut-3-ynoic acid: The enantiomer of ®-2-Amino-2-methylbut-3-ynoic acid, which may have different biological activities.
Propargylglycine: A structurally similar compound with a triple bond and an amino group.
2-Amino-3-butynoic acid: Another compound with a similar structure but different substitution pattern.
Uniqueness
®-2-Amino-2-methylbut-3-ynoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a triple bond. This combination of features makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
CDDYDNDKMRLQEC-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@](C#C)(C(=O)O)N |
Canonical SMILES |
CC(C#C)(C(=O)O)N |
Origin of Product |
United States |
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